molecular formula C8H15NO4 B11906544 (S)-dimethyl 2-(dimethylamino)succinate CAS No. 7545-54-2

(S)-dimethyl 2-(dimethylamino)succinate

Cat. No.: B11906544
CAS No.: 7545-54-2
M. Wt: 189.21 g/mol
InChI Key: ARELCOFELBUQAT-LURJTMIESA-N
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Description

(S)-dimethyl 2-(dimethylamino)succinate is an organic compound that belongs to the class of succinates. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-dimethyl 2-(dimethylamino)succinate typically involves the esterification of succinic acid derivatives. One common method is the reaction of (S)-malic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-dimethyl 2-(dimethylamino)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

(S)-dimethyl 2-(dimethylamino)succinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-dimethyl 2-(dimethylamino)succinate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors or ion channels, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: A non-chiral analog of (S)-dimethyl 2-(dimethylamino)succinate.

    Dimethyl 2-(dimethylamino)glutarate: A structurally similar compound with an additional methylene group.

    Dimethyl 2-(dimethylamino)adipate: Another analog with a longer carbon chain.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality can influence its reactivity, interactions with biological molecules, and overall functionality in various applications.

Properties

CAS No.

7545-54-2

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

dimethyl (2S)-2-(dimethylamino)butanedioate

InChI

InChI=1S/C8H15NO4/c1-9(2)6(8(11)13-4)5-7(10)12-3/h6H,5H2,1-4H3/t6-/m0/s1

InChI Key

ARELCOFELBUQAT-LURJTMIESA-N

Isomeric SMILES

CN(C)[C@@H](CC(=O)OC)C(=O)OC

Canonical SMILES

CN(C)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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